molecular formula C19H25N3O4 B15105358 tert-butyl 4-[(4-methoxy-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate

tert-butyl 4-[(4-methoxy-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate

Cat. No.: B15105358
M. Wt: 359.4 g/mol
InChI Key: JLHOJNBRKPLSQM-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(4-methoxy-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is of interest in medicinal chemistry for its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(4-methoxy-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(4-methoxy-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Tert-butyl 4-[(4-methoxy-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(4-methoxy-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Another piperazine derivative with different substituents.

    Tert-butyl 1-indolecarboxylate: A simpler indole derivative with a tert-butyl ester group.

    Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: A piperidine derivative with similar structural features.

Uniqueness

Tert-butyl 4-[(4-methoxy-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate is unique due to the combination of the indole moiety and the piperazine ring, which imparts specific biological activities and chemical properties. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C19H25N3O4

Molecular Weight

359.4 g/mol

IUPAC Name

tert-butyl 4-(4-methoxy-1H-indole-2-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C19H25N3O4/c1-19(2,3)26-18(24)22-10-8-21(9-11-22)17(23)15-12-13-14(20-15)6-5-7-16(13)25-4/h5-7,12,20H,8-11H2,1-4H3

InChI Key

JLHOJNBRKPLSQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC=C3OC

Origin of Product

United States

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